molecular formula C7H8ClN3O3 B12101951 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- CAS No. 26381-81-7

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro-

Cat. No.: B12101951
CAS No.: 26381-81-7
M. Wt: 217.61 g/mol
InChI Key: SAUSZFCHJWPXRX-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 3, a methyl group at position 1, a nitro group at position 4, and a carbonyl chloride group at position 5. It is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- typically involves multiple steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- undergoes various chemical reactions:

Common reagents used in these reactions include thionyl chloride, nitric acid, sulfuric acid, and hydrogen gas. Major products formed from these reactions include esters, amides, and amino derivatives.

Scientific Research Applications

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the synthesis of various derivatives, which may interact with biological targets through different pathways. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- can be compared with other similar compounds:

The uniqueness of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

26381-81-7

Molecular Formula

C7H8ClN3O3

Molecular Weight

217.61 g/mol

IUPAC Name

5-ethyl-2-methyl-4-nitropyrazole-3-carbonyl chloride

InChI

InChI=1S/C7H8ClN3O3/c1-3-4-5(11(13)14)6(7(8)12)10(2)9-4/h3H2,1-2H3

InChI Key

SAUSZFCHJWPXRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)C

Origin of Product

United States

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